REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C1COCC1>[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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C(C)(C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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15.3 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
64.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
Synthesized
|
Type
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CUSTOM
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Details
|
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
|
CUSTOM
|
Details
|
afforded 5{19} (5.82 g, 90%) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(CN2CCNCC2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |